Methanetetracarboxylic acid (CAS 193197-67-0) represents the structurally simplest and highest-density tetrahedral C1 tetracarboxylate scaffold [1]. While the free acid is practically unstable due to spontaneous decarboxylation, its stable derivatives—specifically sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate—are the critical commercial synthons actually procured by laboratories and industry [2]. These derivatives serve as ultra-compact, tetratopic building blocks for metal-organic frameworks (MOFs), highly branched dendrimers, and specialized cross-linking agents where maximum functional group density on a single carbon node is required [2].
Attempting to substitute the methanetetracarboxylate core with larger tetrahedral linkers like adamantane-1,3,5,7-tetracarboxylic acid (H4ATC) or methanetetrabenzoic acid (H4MTB) drastically alters the spatial dimensions and pore sizes of the resulting coordination polymers, often eliminating the desired ultra-microporosity required for selective gas separation [1]. Furthermore, buyers cannot procure the free methanetetracarboxylic acid for direct use due to its rapid decomposition; successful procurement and synthesis workflows must instead specify the tetraethyl ester or the sodium salt, which provide the stable C(COO-)4 tetraanion core necessary for downstream complexation without the risk of premature decarboxylation [2].
Methanetetracarboxylate provides the theoretical maximum density of carboxylate groups on a single carbon atom, acting as an extremely compact tetratopic linker. Compared to the common rigid tetrahedral linker adamantane-1,3,5,7-tetracarboxylic acid (H4ATC), the methanetetracarboxylate core offers a significantly higher functional density, enabling the construction of MOFs with uniquely tight diamondoid networks that extended linkers cannot replicate [1].
| Evidence Dimension | Carboxylate-to-backbone carbon ratio |
| Target Compound Data | 4:1 (4 carboxylates per 1 central carbon) |
| Comparator Or Baseline | Adamantane-1,3,5,7-tetracarboxylic acid (4:10 ratio) |
| Quantified Difference | 10-fold higher carboxylate-to-core carbon density |
| Conditions | Structural analysis of tetratopic MOF linkers |
Buyers designing ultra-microporous materials or high-charge-density dendrimers must select this core to minimize the spatial footprint of the organic linker.
The free methanetetracarboxylic acid is highly unstable and undergoes rapid decarboxylation, making it unsuitable for direct procurement or storage. However, its sodium salt (Na4C(CO2)4) and tetraethyl ester are highly stable and easily handled. The sodium salt can be efficiently generated and remains stable even at elevated temperatures during synthesis [1]. This stark contrast in stability dictates that industrial and laboratory buyers must procure the ester or salt forms to successfully utilize the C1 tetracarboxylate scaffold.
| Evidence Dimension | Thermal and ambient stability |
| Target Compound Data | Stable at >60 °C (Sodium salt / Tetraethyl ester) |
| Comparator Or Baseline | Free methanetetracarboxylic acid (Spontaneous decarboxylation at ambient conditions) |
| Quantified Difference | Transition from non-isolable to commercially stable synthon |
| Conditions | Ambient storage and aqueous basic conditions (pH 10, 60 °C) |
Dictates the exact chemical form a buyer must procure (ester or salt) to avoid complete material loss during shipping and handling.
Unlike complex extended tetrahedral linkers (e.g., methanetetrabenzoic acid) which require multi-step cross-coupling or Grignard reactions to assemble, the methanetetracarboxylate core can be accessed directly from a cheap, abundant precursor. The quantitative conversion of pentaerythritol via palladium-catalyzed aerobic oxidation provides the tetra-sodium salt in a single step [1]. This processability advantage makes the methanetetracarboxylate scaffold highly attractive for scalable material synthesis.
| Evidence Dimension | Synthetic steps to final tetracarboxylate core |
| Target Compound Data | 1 step (Pd-catalyzed oxidation of pentaerythritol) |
| Comparator Or Baseline | Methanetetrabenzoic acid (H4MTB) (Multi-step synthesis) |
| Quantified Difference | Elimination of multiple intermediate isolation steps |
| Conditions | Aqueous NaOH, Pd catalyst, O2 atmosphere, 60 °C |
Significantly reduces the cost and complexity of scaling up the production of tetrahedral node materials.
Utilizing the sodium salt to form extremely compact, diamondoid coordination networks where larger linkers like H4ATC would yield pores too large for selective small-molecule gas separation [1].
Employing tetraethyl methanetetracarboxylate as a central quaternary hub for synthesizing highly branched, low-molecular-weight dendrimers and star polymers [2].
Using the ester or salt derivatives to introduce highly localized, tetravalent cross-linking points in polymer matrices, maximizing cross-link density without adding bulky hydrocarbon mass [2].